molecular formula C20H22FN5O B457709 (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE

(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE

Cat. No.: B457709
M. Wt: 367.4g/mol
InChI Key: AEJWBBOGBORENC-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes both pyrazole and propenamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE typically involves the following steps:

    Formation of the Pyrazole Rings: The initial step involves the synthesis of the two pyrazole rings. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Alkylation and Benzylation: The pyrazole rings are then subjected to alkylation and benzylation reactions to introduce the ethyl and 4-fluorobenzyl groups, respectively. These reactions are typically carried out using alkyl halides and benzyl halides in the presence of a base such as potassium carbonate.

    Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through a condensation reaction between the substituted pyrazole derivatives and an appropriate acrylamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
  • (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-METHYLBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE

Uniqueness

The presence of the 4-fluorobenzyl group in (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE imparts unique electronic properties that may enhance its biological activity compared to similar compounds .

Properties

Molecular Formula

C20H22FN5O

Molecular Weight

367.4g/mol

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide

InChI

InChI=1S/C20H22FN5O/c1-4-25-12-17(11-22-25)7-10-19(27)23-20-14(2)24-26(15(20)3)13-16-5-8-18(21)9-6-16/h5-12H,4,13H2,1-3H3,(H,23,27)/b10-7+

InChI Key

AEJWBBOGBORENC-JXMROGBWSA-N

SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)F)C

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)F)C

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=C(N(N=C2C)CC3=CC=C(C=C3)F)C

Origin of Product

United States

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